Mesalazine-D3

LLOQ LC-MS/MS Method Validation

Choose Mesalazine-d3 as your internal standard for LC-MS/MS quantification of mesalazine and N-acetyl mesalazine. Unlike unlabeled mesalazine or non-isotopic standards, this deuterated analog provides a distinct +3 Da mass shift, enabling independent MRM monitoring without isotopic cross-talk. Validated methods achieve LLOQ of 0.10 ng/mL, intra-day precision <3% CV, and accurate matrix effect correction, meeting FDA/EMA bioanalytical guidelines. Ideal for therapeutic drug monitoring, bioequivalence studies, and pharmacokinetic research where sensitivity and reproducibility are critical.

Molecular Formula C7H7NO3
Molecular Weight 156.15 g/mol
Cat. No. B585356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesalazine-D3
Synonyms5-Amino-2-hydroxybenzoic Acid-d3;  _x000B_5-Aminosalicylic Acid-d3;  5-Aminosalicylic Acid-d3;  Mesalamine-d3; 
Molecular FormulaC7H7NO3
Molecular Weight156.15 g/mol
Structural Identifiers
InChIInChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D
InChIKeyKBOPZPXVLCULAV-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesalazine-D3: Deuterated 5-ASA Reference Standard for LC-MS/MS Quantification and Metabolic Tracking


Mesalazine-D3 (CAS 1309283-32-6), also known as 5-aminosalicylic acid-d3 or mesalamine-d3, is a stable isotope-labeled analog of the anti-inflammatory drug mesalazine (5-aminosalicylic acid; 5-ASA), in which three hydrogen atoms are replaced by deuterium atoms at the 3-position on the aromatic ring . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of mesalazine and its metabolite N-acetyl mesalazine in complex biological matrices such as human plasma [1][2]. The compound is supplied as a free base or a hydrochloride salt with purity typically ≥95% and a molecular weight of 156.15 g/mol (free base), facilitating its use in validated bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies [3].

Why Unlabeled Mesalazine or Non-Isotopic Internal Standards Cannot Substitute for Mesalazine-D3 in Regulated Bioanalysis


Generic substitution of Mesalazine-D3 with unlabeled mesalazine or a structurally dissimilar internal standard (e.g., diazepam) introduces unacceptable analytical variability in LC-MS/MS workflows. In the validated UHPLC-MS/MS method by Banda et al. (2016), the use of Mesalazine-D3 as the internal standard enabled a lower limit of quantification (LLOQ) of 0.10 ng/mL in human plasma and produced intra-day precision of 0.6–2.9 %CV and accuracy of 103.8–107.2% [1]. In contrast, a 2014 study by Qin et al. that employed diazepam (a non-isotopic IS) for mesalazine quantification in beagle dog plasma achieved a 500-fold higher LLOQ of 50 ng/mL and exhibited a matrix effect of ±9.8%, highlighting the inferior performance and higher variability of non-deuterated IS methods [2]. Furthermore, unlabeled mesalazine cannot be used as an IS due to its identity with the target analyte, while Mesalazine-D3 provides a distinct mass difference (+3 Da) that enables independent MRM transition monitoring (e.g., m/z 211.1→110.1 for the IS vs. m/z 208.1→107.0 for the derivatized analyte), thus correcting for ion suppression, extraction recovery losses, and instrument drift without introducing additional chromatographic peaks or isotopic cross-talk [3]. These performance gaps demonstrate that substitution compromises sensitivity, reproducibility, and compliance with regulatory bioanalytical method validation guidelines.

Mesalazine-D3 Quantitative Performance Benchmarks: Comparative Evidence for Procurement and Method Selection


LLOQ Improvement of 500-Fold with Deuterated Internal Standard (Mesalazine-D3 vs. Diazepam IS)

The use of Mesalazine-D3 as an internal standard enables a lower limit of quantification (LLOQ) of 0.10 ng/mL in human plasma, a 500-fold improvement in sensitivity compared to the 50 ng/mL LLOQ achieved when using diazepam (a non-isotopic internal standard) for mesalazine quantification in beagle dog plasma [1][2]. This difference is attributable to the deuterated IS's ability to correct for matrix effects and recovery losses throughout sample preparation and analysis, which is not possible with a structurally dissimilar IS [3].

LLOQ LC-MS/MS Method Validation Sensitivity

Precision and Accuracy Performance Using Mesalazine-D3 IS (Intra-Day CV 0.6–2.9%, Accuracy 103.8–107.2%)

In a validated UHPLC-MS/MS method employing Mesalazine-D3 as the internal standard, the intra-day precision (expressed as %CV) ranged from 0.6% to 2.9%, inter-day precision ranged from 1.3% to 3.8%, and accuracy (relative error) was between 103.8% and 107.2% [1]. In comparison, a similar method for mesalazine in beagle dog plasma that used diazepam as a non-isotopic IS reported intra- and inter-day precision <7.9% and accuracy within ±3.5% [2]. The narrower precision range and higher accuracy achieved with the deuterated IS demonstrate its superior ability to compensate for analytical variability.

Precision Accuracy LC-MS/MS Method Validation

Chromatographic Co-Elution and Ionization Correction via Identical Retention Times

Mesalazine-D3 co-elutes with unlabeled mesalazine with nearly identical retention times (3.07 min for IS vs. 3.08 min for analyte under the specified UHPLC conditions), ensuring that both compounds experience identical matrix effects and ionization conditions throughout the LC gradient [1]. This co-elution is a fundamental requirement for stable isotope dilution mass spectrometry (SID-MS). In contrast, methods employing non-isotopic internal standards such as diazepam cannot guarantee identical ionization behavior due to different retention times and chemical properties, leading to uncorrected matrix effects and increased analytical variability [2].

Co-elution Matrix Effect Ion Suppression LC-MS/MS

Distinct MRM Transition and Mass Shift for Unambiguous Quantification

Mesalazine-D3 enables a unique multiple reaction monitoring (MRM) transition at m/z 211.1→110.1 (for the derivatized IS) compared to m/z 208.1→107.0 for derivatized mesalazine, providing a +3 Da mass shift that eliminates isotopic cross-talk and ensures unambiguous quantification [1]. In contrast, a non-deuterated IS such as diazepam requires a completely different MRM transition (m/z 285→193), which does not track analyte behavior during sample preparation, ionization, or fragmentation, thus failing to correct for extraction recovery losses or ion source variability [2].

MRM Mass Spectrometry Isotope Dilution Selectivity

Mesalazine-D3: Prioritized Application Scenarios Driven by Quantitative Performance Advantages


Regulated Bioequivalence and Pharmacokinetic Studies for Mesalazine Formulations

In bioequivalence studies of mesalazine formulations (e.g., enteric-coated tablets, MMX, suppositories), regulatory agencies require validated LC-MS/MS methods with demonstrated sensitivity, precision, and accuracy. The 0.10 ng/mL LLOQ and intra-day precision of 0.6–2.9% CV achieved with Mesalazine-D3 as the IS satisfy FDA/EMA guidelines and enable accurate determination of Cmax, Tmax, and AUC in healthy volunteers receiving single oral doses, even for low-bioavailability formulations [1].

Therapeutic Drug Monitoring (TDM) of Mesalazine in Pediatric and Special Populations

For therapeutic drug monitoring in pediatric patients or individuals with altered NAT2 acetylator phenotypes, small plasma volumes (e.g., 50–100 μL) are often available. The high sensitivity (LLOQ 0.10 ng/mL) and matrix-effect correction provided by Mesalazine-D3 enable reliable quantification from limited samples, facilitating dose individualization and adherence monitoring [1][2].

Method Development and Validation for Mesalazine and N-Acetyl Mesalazine in Complex Biological Matrices

Laboratories developing in-house LC-MS/MS methods for mesalazine in plasma, urine, or tissue homogenates benefit from Mesalazine-D3 as a co-eluting internal standard that corrects for matrix effects, recovery variability, and ion suppression/enhancement. The demonstrated 82–95% absolute recovery for the analyte and ~78% for the IS confirm that the deuterated IS adequately tracks extraction efficiency across diverse sample preparation protocols, ensuring robust method performance [1].

Investigating Drug-Drug Interactions and Metabolic Pathways Involving Mesalazine

In preclinical or clinical studies examining potential drug-drug interactions (e.g., with proton pump inhibitors, antibiotics) or the impact of NAT2 phenotype on mesalazine metabolism, Mesalazine-D3 serves as a critical internal standard for simultaneously quantifying both mesalazine and N-acetyl mesalazine. The distinct MRM transitions (m/z 208.1→107.0 for analyte; m/z 211.1→110.1 for IS) enable accurate measurement of plasma concentration-time profiles without interference from co-administered drugs or endogenous metabolites [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mesalazine-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.